N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide
Description
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (commonly referred to as a methylenedioxyphenyl) group, a 3-hydroxypropyl chain, and a cyclopentyl substituent. The oxalamide linker provides conformational rigidity, while the cyclopentyl group may influence lipophilicity and target binding specificity.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-13(11-5-6-14-15(9-11)24-10-23-14)7-8-18-16(21)17(22)19-12-3-1-2-4-12/h5-6,9,12-13,20H,1-4,7-8,10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUPRUVGDDQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and subsequent functionalization. One common method involves the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pd-catalyzed arylation and automated systems for the subsequent steps to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted analogs .
Scientific Research Applications
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other benzo[d][1,3]dioxole-containing derivatives and oxalamide-based molecules. Below is a comparative analysis:
Structural Analogues
Key Findings
Bioavailability and Stability: The benzo[d][1,3]dioxole group in the target compound enhances metabolic stability compared to non-cyclic analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks this moiety . Fluorinated derivatives (e.g., Vertex’s difluorobenzo[d][1,3]dioxole compound) exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzo[d][1,3]dioxol-5-yl-3-hydroxypropyl amine with cyclopentyl oxalamide precursors. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is synthesized via direct acylation of 2-amino-2-methyl-1-propanol .
Data Table: Physicochemical Properties
Biological Activity
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is a synthetic organic compound with notable biological activities, particularly in the realm of cancer research. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 410.349 g/mol . The presence of the oxalamide functional group enhances its chemical stability and reactivity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.349 g/mol |
| CAS Number | 1421530-57-5 |
| Functional Groups | Benzo[d][1,3]dioxole, oxalamide |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Core : This is often achieved through palladium-catalyzed arylation.
- Functionalization : Subsequent steps may include asymmetric hydrogenation to enhance enantioselectivity.
- Purification : Techniques such as chromatography are employed to ensure high purity and yield of the final product .
Anticancer Properties
This compound has shown significant anticancer activity against various cancer cell lines. Notably, it targets prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells.
- IC50 Values : The compound exhibits potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against specific cancer cell lines .
The mechanism by which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : Induces cell cycle arrest at the S phase.
- Apoptosis Induction : Triggers apoptosis in cancer cells.
- Microtubule Interaction : Modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- A study demonstrated that this compound significantly inhibited the growth of LNCaP prostate cancer cells with minimal cytotoxicity towards normal cells .
Comparative Anticancer Activity
| Cell Line | IC50 (nM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| LNCaP | 328 | 7.46 |
| MIA PaCa-2 | 644 | 8.29 |
| CCRF-CEM | 500 | 4.56 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
